molecular formula C29H16Cl4N2O3 B11035337 3,4-dichloro-N-[(2Z)-3-[(3,4-dichlorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide

3,4-dichloro-N-[(2Z)-3-[(3,4-dichlorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide

Cat. No.: B11035337
M. Wt: 582.3 g/mol
InChI Key: ZLRHVJXNAMHAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DICHLORO-N~1~-[3-(3,4-DICHLOROBENZOYL)-4,5-DIPHENYL-1,3-OXAZOL-2(3H)-YLIDEN]BENZAMIDE is a complex organic compound that belongs to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N~1~-[3-(3,4-DICHLOROBENZOYL)-4,5-DIPHENYL-1,3-OXAZOL-2(3H)-YLIDEN]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of tumor cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 3,4-DICHLORO-N~1~-[3-(3,4-DICHLOROBENZOYL)-4,5-DIPHENYL-1,3-OXAZOL-2(3H)-YLIDEN]BENZAMIDE include other dichlorobenzamide derivatives, such as:

These compounds share similar structural features but differ in the position and number of chlorine atoms and other substituents.

Properties

Molecular Formula

C29H16Cl4N2O3

Molecular Weight

582.3 g/mol

IUPAC Name

3,4-dichloro-N-[3-(3,4-dichlorobenzoyl)-4,5-diphenyl-1,3-oxazol-2-ylidene]benzamide

InChI

InChI=1S/C29H16Cl4N2O3/c30-21-13-11-19(15-23(21)32)27(36)34-29-35(28(37)20-12-14-22(31)24(33)16-20)25(17-7-3-1-4-8-17)26(38-29)18-9-5-2-6-10-18/h1-16H

InChI Key

ZLRHVJXNAMHAHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=NC(=O)C3=CC(=C(C=C3)Cl)Cl)N2C(=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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